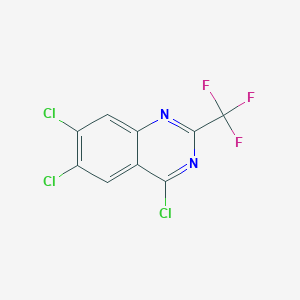![molecular formula C9H14O3 B13672539 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/no-structure.png)
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is part of a broader class of spiroacetals, which are known for their presence in various natural products and their significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one typically involves the formation of the spiroacetal ring system. One common method is the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal intermediate. This intermediate can then undergo further functionalization to introduce the methyl group at the 1-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable catalysts and solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiroacetal ring system.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A similar spiroacetal compound with a different substitution pattern.
1,4-Dioxaspiro[4.5]decan-6-one: Another related compound with variations in the ring structure.
Uniqueness
1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-methyl-2,6-dioxaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H14O3/c1-7-9(3-5-11-7)6-8(10)2-4-12-9/h7H,2-6H2,1H3 |
Clave InChI |
JAKGDQMNHOROOD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCO1)CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)


![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)

